
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4ClNO4S It is a derivative of nicotinic acid, featuring a chlorosulfonyl group at the 5-position and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves the chlorosulfonation of 2-hydroxynicotinic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-hydroxynicotinic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfuric acid and the corresponding hydroxynicotinic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the chlorosulfonyl group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Hydroxynicotinic Acid Derivatives: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Research: It can be used to study enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through the formation of sulfonamide or sulfonate linkages with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a benzoic acid core instead of a nicotinic acid core.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains additional chlorine and fluorine substituents.
Uniqueness
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is unique due to its combination of a nicotinic acid core with a chlorosulfonyl group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C6H4ClNO5S |
|---|---|
Peso molecular |
237.62 g/mol |
Nombre IUPAC |
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) |
Clave InChI |
FAVPDUZFZLJLDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


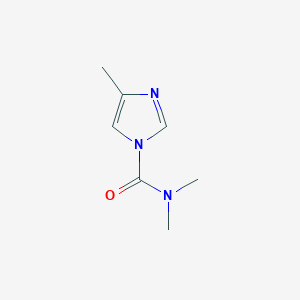

![(R)-3,4-Dihydro-2H-benzo[b][1,4]oxathiepin-3-amine](/img/structure/B8687744.png)
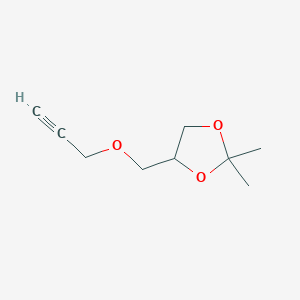
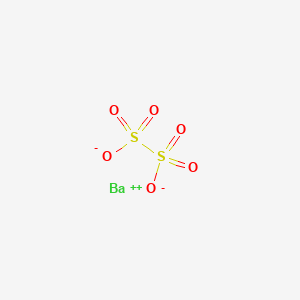
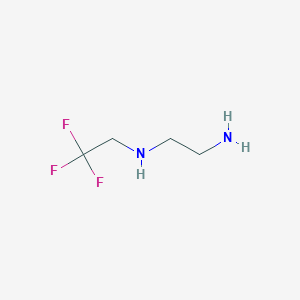
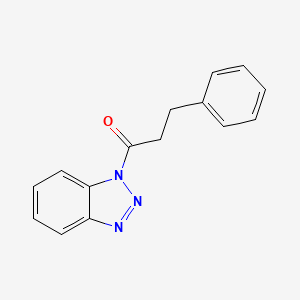
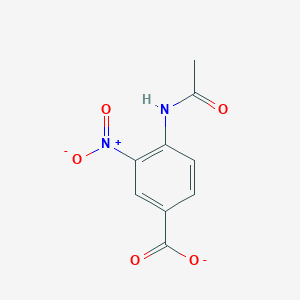
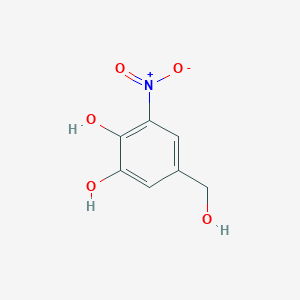
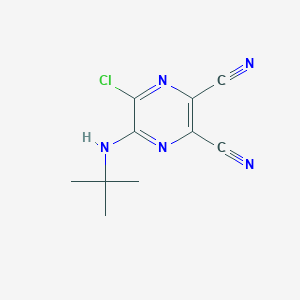

![4-[2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B8687785.png)
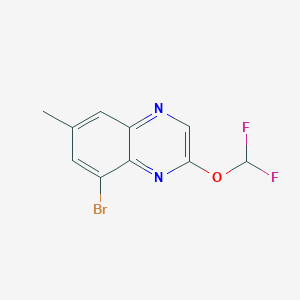
![2-[5-(4-morpholinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8687806.png)
